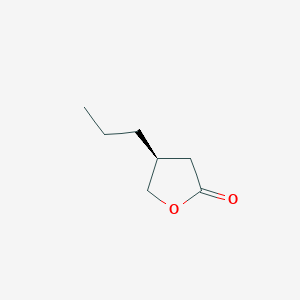

(4S)-4-Propyloxolan-2-one

Description

BenchChem offers high-quality (4S)-4-Propyloxolan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-Propyloxolan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-propyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTUTJMZAZZKAZ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548558 | |

| Record name | (4S)-4-Propyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63095-60-3 | |

| Record name | (4S)-4-Propyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Chiral γ Lactone Chemistry

The γ-butyrolactone scaffold is a privileged structure found in a wide array of natural products and biologically active molecules. nih.govchemicalbook.com These five-membered lactones exhibit a broad spectrum of pharmacological activities, which has spurred significant interest among synthetic and medicinal chemists. nih.gov The synthesis of chiral γ-lactones is a prominent area of research, with numerous methods developed to control the stereochemistry at the chiral centers. nih.gov These methods include asymmetric hydrogenation, catalytic lactonization, and the use of chiral building blocks derived from natural sources. nih.gov

(4S)-4-Propyloxolan-2-one is situated within this context as a specific, enantiomerically pure γ-lactone. The presence of a chiral center at the fourth position of the lactone ring makes it a useful starting material for the synthesis of enantiomerically pure target molecules. The development of synthetic routes to access such chiral γ-butyrolactones with high enantiomeric excess is a key focus in modern organic chemistry, driven by the demand for single-enantiomer drugs. nih.gov The study of γ-butyrolactone signaling molecules in organisms like Streptomyces further highlights the biological importance of this class of compounds and the need for synthetic access to specific stereoisomers. purdue.edu

Significance of 4s 4 Propyloxolan 2 One S Stereochemical Configuration in Organic Synthesis

The stereochemical configuration of a molecule is paramount in determining its biological activity. In drug development, it is often the case that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. researchgate.net This necessitates the development of asymmetric synthesis strategies that can produce single enantiomers with high purity.

(4S)-4-Propyloxolan-2-one, as a chiral building block, offers a strategic advantage in organic synthesis. researchgate.net By incorporating this enantiomerically pure fragment, chemists can control the stereochemistry of subsequent synthetic steps, leading to the desired stereoisomer of the final product. The (4S) configuration dictates the three-dimensional arrangement of the molecule, which in turn influences how it interacts with other chiral molecules, such as enzymes or receptors in a biological system. The synthesis of complex chiral molecules often relies on the availability of such optically pure intermediates. chemicalbook.com Methodologies in asymmetric synthesis, including organocatalysis and transition-metal catalysis, are continuously being refined to produce chiral molecules like (4S)-4-Propyloxolan-2-one efficiently and with high enantioselectivity. nih.govrsc.orgnih.gov

Relevance of 4s 4 Propyloxolan 2 One and Its Enantiomers As Precursors for Pharmacologically Active Compounds

Established Synthetic Routes for Lactone Formation

The formation of the γ-butyrolactone ring is a key step in the synthesis of (4S)-4-propyloxolan-2-one. The most common methods involve the cyclization of suitable precursors.

Cyclization of 4-Hydroxybutanoic Acid Derivatives

A primary and widely utilized method for synthesizing γ-butyrolactones is the intramolecular esterification of γ-hydroxybutanoic acid derivatives. mdpi.com This approach is foundational and relies on the spontaneous or induced cyclization of a linear precursor. For instance, (4S)-4-propyloxolan-2-one can be formed from a derivative of 4-hydroxyheptanoic acid. The hydroxyl group at the C4 position attacks the activated carboxyl group, leading to the formation of the five-membered lactone ring. mdpi.comresearchgate.netresearchgate.net

The efficiency of this cyclization can be influenced by various factors, including the nature of the activating group on the carboxylic acid and the reaction conditions. Acid or base catalysis is often employed to facilitate the reaction.

Intramolecular Cyclization Techniques

Various intramolecular cyclization techniques have been developed to synthesize γ-butyrolactones. These methods often offer greater control over the reaction and can be adapted for asymmetric synthesis.

One such technique is the halolactonization of unsaturated carboxylic acids. acs.orgnih.govnii.ac.jp This involves treating an appropriately substituted pentenoic acid with a halogen source. The reaction proceeds through a halonium ion intermediate, which is then attacked by the carboxylate to form the lactone ring with a halogenated side chain. This method provides a versatile handle for further functionalization.

Another powerful method is the Tsuji-Trost allylation , which can be applied intramolecularly. thieme-connect.comthieme-connect.com In this reaction, a palladium or ruthenium catalyst is used to activate an allylic substrate, which is then attacked by a nucleophile, in this case, a carboxylic acid, to form the lactone. This method is known for its high atom economy and functional group tolerance. thieme-connect.comthieme-connect.com

More recently, photochemical methods have been explored for the construction of γ-butyrolactone cores. nih.govbohrium.com These reactions often involve cascade processes initiated by light, leading to the formation of complex spiro-γ-butyrolactone systems. nih.gov

Enantioselective Synthesis Strategies for Chiral Lactones

Achieving high enantiopurity is crucial for the synthesis of biologically active molecules. Several strategies have been developed to control the stereochemistry during the formation of chiral lactones like (4S)-4-propyloxolan-2-one.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral molecules. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of chiral γ-lactones.

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. This field has provided novel and efficient routes to chiral lactones.

A notable example is the use of chiral bifunctional catalysts, such as those derived from BINOL, to catalyze asymmetric bromolactonizations . acs.orgnih.govnii.ac.jp These catalysts can effectively control the stereochemical outcome of the cyclization of α-allyl carboxylic acids, leading to γ-chiral α-spiro-γ-lactones with high enantioselectivity. acs.orgnih.govnii.ac.jp

Furthermore, chiral amine catalysts , like the Koga amine, have been employed in the asymmetric synthesis of cis-γ-lactones through a formal [3 + 2] cycloaddition of enediolates with α,β-unsaturated sulfoxonium salts. acs.org This method allows for the construction of the lactone ring with good to excellent diastereoselectivity and enantioselectivity. acs.org

A process for the asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one has been developed using an organocatalytic method starting from trans-2-hexen-1-al and nitromethane. google.com This approach is highlighted as being economical and scalable for industrial applications. google.com

Transition metal catalysts, particularly those based on ruthenium and cobalt, have proven to be highly effective in the enantioselective synthesis of γ-lactones.

Ruthenium-catalyzed reactions have been extensively studied. For instance, ruthenium catalysts are employed in the asymmetric transfer hydrogenation of β-substituted α-oxobutyrolactones, producing cis-β-substituted α-hydroxybutyrolactone derivatives with excellent enantioselectivity. dicp.ac.cn Ruthenium-catalyzed asymmetric lactonization through an intramolecular Tsuji-Trost type allylation has also been reported to be highly atom-economical. thieme-connect.comthieme-connect.com Additionally, ruthenium-catalyzed tandem hydrogenation/lactonization of 2-acylarylcarboxylates provides direct access to chiral 3-substituted phthalides with high optical purity. researchgate.net

Cobalt-catalyzed reactions have also emerged as powerful tools. Cobalt catalysts have been used in the asymmetric hydroboration of ketones, which can be a key step in the synthesis of chiral lactones via the reduction of γ-keto esters. researchgate.net Cobalt-catalyzed asymmetric sequential hydrogenations of conjugated enynes have been developed for the precise synthesis of chiral Z-allylamides, which can be precursors to chiral lactones. researchgate.net Furthermore, cobalt-catalyzed enantioselective intramolecular reductive coupling of enynes using electrochemistry offers a novel route to chiral cyclic compounds. nih.gov

The following table summarizes some of the key catalytic systems and their performance in the synthesis of chiral γ-lactones.

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| BINOL-derived chiral bifunctional sulfide (B99878) | Bromolactonization | α-allyl carboxylic acids | γ-chiral α-spiro-γ-lactones | High | acs.orgnih.govnii.ac.jp |

| Koga amine | [3 + 2] Cycloaddition | Enediolates and α,β-unsaturated sulfoxonium salts | cis-γ-lactones | 70-91% | acs.org |

| Ruthenium complex with chiral ligands | Asymmetric Transfer Hydrogenation | β-substituted α-oxobutyrolactones | cis-β-substituted α-hydroxybutyrolactones | >99% | dicp.ac.cn |

| [RuCl(benzene)(S)-SunPhos]Cl | Tandem Hydrogenation/Lactonization | 2-acylarylcarboxylates | 3-substituted phthalides | up to 99.6% | researchgate.net |

| Iminopyridine oxazoline (B21484) cobalt complex | Asymmetric Hydroboration | Aryl ketones | Chiral alcohols | High | researchgate.net |

| Ph-BPE-Co(I) | Asymmetric Sequential Hydrogenation | Conjugated enynes | Chiral Z-allylamides | up to >99% | researchgate.net |

Biocatalytic Transformations and Enzymatic Resolution

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical and fine chemical production. Biocatalytic transformations and enzymatic resolution represent powerful tools for achieving high stereoselectivity. In the context of (4S)-4-propyloxolan-2-one and its derivatives, these methods offer a green and efficient alternative to traditional chemical synthesis.

One notable approach involves the enzymatic resolution of a racemic mixture. For instance, the enzymatic resolution of racemic 2-amino-1-alkanols has been explored as a potential route. google.com While not directly producing (4S)-4-propyloxolan-2-one, this method highlights the principle of using enzymes to separate enantiomers, a strategy that can be adapted for lactone precursors. Another documented method is the enzymatic resolution of a racemic mixture of methyl 2-propylsuccinate 4-tert-butyl ester. google.com This process, however, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. google.com

These biocatalytic methods, while promising in their selectivity, often face challenges in industrial scale-up due to factors like enzyme cost, stability, and the need for specific reaction conditions. google.com

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. One of the most well-known examples is the use of Evans auxiliaries, which are chiral oxazolidinones. google.com

In the synthesis of chiral 4-propyloxolan-2-one derivatives, a chiral auxiliary can be acylated, followed by the introduction of an alkyl side chain at the α-position of the amide. google.com This process exhibits excellent control over the formation of the new chiral center, leading to products with high optical purity. google.com A specific application of this is in a patented method where (S)-3-n-pentanoyl-4-substituted oxazol-2-one serves as a chiral precursor. smolecule.com Through sequential alkylation, reduction, and lactonization, the (R)-enantiomer of 4-propyloxolan-2-one was obtained with an optical purity exceeding 99%. smolecule.com

Stereocontrolled Ring-Closure Reactions

The formation of the lactone ring is a critical step in the synthesis of (4S)-4-propyloxolan-2-one. Stereocontrolled ring-closure, or lactonization, ensures that the desired stereochemistry is maintained or established during this final cyclization.

Intramolecular cyclization of 4-hydroxy-2-pentenoic acid derivatives is a common strategy. smolecule.com This reaction is often catalyzed by acids or bases under controlled conditions to achieve the desired stereochemistry and yield. smolecule.com For instance, a borane-dimethyl sulfide complex can be used for the stereoselective reduction of a carboxylic acid precursor, followed by acid-catalyzed cyclization to yield the target lactone with high efficiency. smolecule.com Another approach involves the hydrolysis of a cyano group followed by lactonization, which can be achieved using either organic or inorganic acids such as p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid. google.com

Palladium-mediated oxidative cyclization has also been considered, although it is less common in the literature for this specific compound. smolecule.com The theoretical potential exists for palladium catalysis to facilitate furanone synthesis through the oxidative cyclization of prochiral dienes with carbonyl partners. smolecule.com

Optimization of Synthetic Processes for Industrial Scale

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

Continuous Flow Reaction Systems for Efficient Production

Continuous flow chemistry offers several advantages over traditional batch processing for the industrial synthesis of (4S)-4-propyloxolan-2-one. These systems allow for better control over reaction parameters such as temperature and pressure, leading to improved safety and consistency. upb.ro For instance, in the production of γ-butyrolactone (GBL), a related compound, continuous flow systems have been shown to enhance efficiency and yield. upb.ro

Strategies for High Enantiomeric Purity Attainment

Achieving high enantiomeric purity is crucial, particularly for pharmaceutical applications. google.com Several strategies are employed to ensure the final product is predominantly the desired (S)-enantiomer.

Asymmetric synthesis starting from chiral precursors is a primary method. For example, using optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one as a starting material ensures that the resulting product has a high chiral purity without the need for extensive chiral separation. google.com Chiral auxiliaries, as discussed earlier, are also instrumental in achieving high enantiomeric excess. google.comsmolecule.com

Furthermore, chiral stationary phase liquid chromatography is a key analytical technique used to monitor and confirm the enantiomeric ratio of the product, ensuring it meets the required specifications, often exceeding 99.5:0.5 (R:S). google.com

| Method | Key Reagents/Catalysts | Achieved Purity | Reference |

| Chiral Auxiliary-Mediated Synthesis | (S)-3-n-pentanoyl-4-substituted oxazol-2-one | >99% optical purity | smolecule.com |

| Asymmetric Synthesis | Optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one | High chiral purity | google.com |

| Enzymatic Resolution | Enzyme on racemic methyl 2-propylsuccinate 4-tert-butyl ester | R:S > 99.5:0.5 (for the R-enantiomer) | google.com |

By-product Recycling and Sustainability in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, which includes minimizing waste and recycling by-products. In the synthesis of γ-lactones, several strategies can be employed to enhance sustainability.

One approach involves the chemical recycling of polymers derived from lactone monomers. For example, poly(oxanorbornene-fused γ-butyrolactone) can be chemically recycled back to the monomer with high selectivity using a catalyst like p-toluenesulfonic acid. nih.gov This demonstrates the potential for creating a closed-loop system for certain lactone-based materials. nih.gov

Ring-Opening Reactions of the Oxolane Core

The cleavage of the endocyclic ester bond is a characteristic reaction of γ-lactones. This process can be initiated by a range of reagents and catalysts, leading to highly functionalized, acyclic products. The stability of γ-lactones is greater than that of larger δ- and ε-lactones, meaning that ring-opening often requires specific activation or forcing conditions. acs.orgresearchgate.net

(4S)-4-Propyloxolan-2-one, like other γ-lactones, undergoes nucleophilic acyl substitution, which results in the opening of the oxolane ring. pearson.com This reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. pearson.com Common nucleophiles that can initiate this process include:

Hydroxides and Alkoxides: In basic hydrolysis (saponification), the hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a 4-hydroxyheptanoate salt after an acidic workup. pearson.com

Amines: The reaction with amines (aminolysis) can produce the corresponding 4-hydroxyheptanamides. This reaction can be facilitated by bifunctional catalysts, such as 2-hydroxypyridine, in the presence of a base like triethylamine. acs.org

Carbanions and Organometallics: Reagents such as organolithium compounds or Grignard reagents can open the lactone ring to yield, after protonation, diols or keto-alcohols, depending on the reaction conditions and the nature of the organometallic reagent.

Carboxylic Acid Enediolates: The dianions of carboxylic acids, generated using strong bases like lithium dialkylamides, can react with epoxides in a nucleophilic substitution to form γ-lactones. jetir.org This highlights the nucleophilic character of intermediates that can be used to construct the lactone ring itself. jetir.org

Friedel-Crafts Type Reactions: In the presence of strong acid catalysts like silica-supported heteropolyacids, γ-butyrolactone can act as an acylating agent for electron-rich aromatic compounds, leading to 4-aryl-butyric acids. epa.gov This involves the ring-opening of the lactone by the aromatic nucleophile. epa.gov

Modern catalytic methods have enabled novel ring-opening transformations of unstrained heterocycles. A notable example involves the use of cobalt catalysts to generate reactive vinylidene intermediates. nih.govpurdue.edu This strategy has been successfully applied to the asymmetric ring-opening of 2,5-dihydrofurans, which are structurally related to the oxolane core. nih.govdigitellinc.com

The proposed mechanism for this transformation involves several key steps: nih.govpurdue.edupurdue.edu

Vinylidene Formation: A 1,1-dichloroalkene is reductively activated by a chiral cobalt complex, such as (Pybox)Co, to generate a cobalt vinylidene species. purdue.edu

[2+2] Cycloaddition: The cobalt vinylidene undergoes a [2+2] cycloaddition with the alkene moiety of a heterocycle (like a dihydrofuran) to form a cobaltacyclobutane intermediate. nih.govpurdue.edu

β-Oxygen Elimination: The crucial ring-opening step occurs via an outer-sphere β-oxygen elimination from the cobaltacyclobutane. This step is often assisted by a Lewis acid, such as ZnX₂, which coordinates to the alkoxide, facilitating its departure as a leaving group. nih.gov

Transmetallation and Functionalization: The resulting acyclic organocobalt species can undergo transmetallation, for instance with zinc, to form an organozinc compound. This intermediate can then be quenched with an electrophile to yield a variety of functionalized homoallylic alcohols. digitellinc.com

This catalytic cycle provides a pathway to chiral acyclic products from heterocyclic precursors, representing a significant advance in synthetic methodology for compounds lacking ring strain. purdue.edu

| Catalyst System | Substrate Type | Key Mechanistic Steps | Product Type | Ref |

| (Pybox)Co / Zn / ZnCl₂ | 2,5-Dihydrofurans | Vinylidene formation, [2+2] cycloaddition, β-O elimination | Acyclic homoallylic alcohols | purdue.edu |

| Chiral (iPrPybox)CoBr₂ | 2,5-Dihydrofurans | Formation of vinylidene, [2+2] cycloaddition, β-O elimination, Transmetallation | Chiral organozinc intermediates | digitellinc.com |

The stereochemistry of the starting material and the mechanism of the ring-opening reaction dictate the stereochemical outcome of the product.

In standard S(N)2-type nucleophilic attacks at the carbonyl carbon, the stereocenter at C4 of (4S)-4-propyloxolan-2-one is typically unaffected, leading to acyclic products where the original stereochemistry is retained. For example, the base-catalyzed hydrolysis yields (S)-4-hydroxyheptanoic acid.

In the cobalt-catalyzed ring-opening of related dihydrofurans, the stereochemical outcome is controlled by the chiral catalyst and the reaction mechanism. nih.gov DFT models have shown that the geometric constraints of the intermediate metallacycle suppress alternative pathways like syn β-hydride elimination, thereby rationalizing the high stereoselectivity observed in the formation of the acyclic products. nih.govpurdue.edu This allows for the synthesis of highly enantioenriched products. digitellinc.com

Oxidative Transformations to Carboxylic Acids and Ketones

The oxidation of (4S)-4-propyloxolan-2-one can lead to various products depending on the reagents and conditions. Studies on the atmospheric degradation of the closely related γ-heptalactone (GHL) by chlorine atoms provide insight into its oxidative pathways. The reaction proceeds via H-atom abstraction from the lactone. researchgate.net

The primary oxidation product identified in these studies is succinic anhydride , indicating that the reaction pathway involves cleavage of the propyl side chain and oxidation of the ring. Other identified products include butanoic acid and propanoic acid , which result from further degradation and fragmentation of the molecule. researchgate.net While these studies focus on atmospheric chemistry, they demonstrate the susceptibility of the alkyl side chain and the ring to oxidative cleavage, likely forming various dicarboxylic acids and shorter-chain carboxylic acids under synthetic oxidative conditions. researchgate.net

Reductive Conversions to Alcohol Derivatives

The ester functionality of (4S)-4-propyloxolan-2-one can be reduced to yield alcohol derivatives. smolecule.com Powerful reducing agents are typically required to achieve this transformation. A particularly effective reagent for the reduction of lactones is samarium(II) iodide (SmI₂), often used in combination with water or an amine proton source. rsc.org

Research has demonstrated that γ-lactones, which are often resistant to reduction by SmI₂, can be effectively reduced by a SmBr₂-N-methylethanolamine (NMEA) system. This method quantitatively reduces γ-heptalactone to the corresponding 1,4-heptanediol . The mechanism involves a single-electron transfer from the Sm(II) species to the lactone carbonyl, initiating the reduction process. thieme-connect.com The use of SmI₂-H₂O has also been extensively studied for the reduction of six-membered lactones, with the first single-electron transfer being the rate-limiting step. thieme-connect.com While five-membered lactones are generally less reactive, the use of additives can promote their reduction. manchester.ac.uk

| Reagent System | Substrate | Product | Yield | Ref |

| SmI₂ / H₂O / Triethylamine | 6-membered lactones | Corresponding Diols | High | rsc.org |

| SmBr₂-NMEA | γ-Heptalactone | 1,4-Heptanediol | Quantitative | N/A |

Nucleophilic Substitution Reactions on the Oxolane Ring

While nucleophilic attack on the carbonyl carbon leads to ring-opening, the α-carbon (C3) of the oxolane ring can also undergo nucleophilic substitution without ring cleavage. This reaction typically proceeds through the formation of a lactone enolate.

The generation of an enolate from γ-butyrolactone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) allows for subsequent alkylation at the α-position. researchgate.net This method provides a route to α-substituted-γ-lactones. researchgate.netresearchgate.net

Key aspects of this reaction include:

Base: Strong bases such as LDA or lithium isopropylcyclohexylamide are effective for deprotonation. researchgate.net

Minimizing Dialkylation: A common side reaction is dialkylation. Using additives like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) can increase the rate of monoalkylation by over 30-fold, thus providing high yields of the desired product. acs.org

Substrate Scope: The protocol has been shown to be effective for various lactones (including γ-butyrolactone and δ-valerolactone) and different alkylating agents like benzyl (B1604629) bromide and allyl bromide. acs.org

This methodology allows for the functionalization of the lactone scaffold while preserving the core heterocyclic structure.

| Lactone Substrate | Base / Additive | Alkylating Agent | Product | Ref |

| γ-Butyrolactone | LDA | Methyl iodide | α-Methyl-γ-butyrolactone | researchgate.net |

| γ-Butyrolactone | LDA | Allyl bromide | α-Allyl-γ-butyrolactone | researchgate.net |

| γ-Butyrolactone | LDA / DMI | Benzyl bromide | α-Benzyl-γ-butyrolactone | acs.org |

| δ-Valerolactone | LDA / DMI | Benzyl bromide | α-Benzyl-δ-valerolactone | acs.org |

Transformations of the Propyl Side Chain

The chemical modification of the propyl side chain of (4S)-4-propyloxolan-2-one presents a unique synthetic challenge due to the presence of the reactive lactone ring. Selective functionalization of the relatively inert alkyl chain requires robust chemical strategies that can overcome the high activation barrier of C-H bonds without affecting the ester functionality. Research in this specific area is not extensively documented, but transformations can be extrapolated from general principles of organic synthesis and reactions on analogous structures.

The primary approaches to modifying the propyl group would involve either free-radical reactions or metal-catalyzed C-H activation. These methods offer pathways to introduce functionality at various positions along the propyl chain, leading to a diverse range of novel derivatives.

One potential avenue for functionalization is through radical halogenation. This process, typically initiated by light or a radical initiator, could introduce a halogen atom onto the propyl chain. The regioselectivity of this reaction is often dictated by the stability of the resulting radical intermediate, with tertiary carbons being the most reactive, followed by secondary and then primary carbons. In the case of the propyl side chain, this would likely lead to a mixture of products with halogenation occurring at the C1', C2', or C3' positions. Subsequent nucleophilic substitution of the resulting alkyl halide would then allow for the introduction of a wide array of functional groups.

Another powerful, albeit challenging, strategy is the direct C-H functionalization catalyzed by transition metals. Catalysts based on palladium, rhodium, or ruthenium have been shown to mediate the coupling of C-H bonds with various partners. For the propyl side chain of (4S)-4-propyloxolan-2-one, a directed C-H activation approach could offer high regioselectivity. However, the inherent challenge lies in the design of a directing group that can effectively coordinate to the metal center and position it for selective C-H cleavage on the propyl chain.

A hypothetical transformation is illustrated in the table below, showcasing a potential two-step functionalization of the propyl side chain.

| Step | Reactant | Reagents | Product | Reaction Type |

| 1 | (4S)-4-Propyloxolan-2-one | N-Bromosuccinimide (NBS), Benzoyl Peroxide | (4S)-4-(bromo-propyl)oxolan-2-one (mixture of isomers) | Radical Halogenation |

| 2 | (4S)-4-(bromo-propyl)oxolan-2-one | Sodium Azide (NaN3) | (4S)-4-(azido-propyl)oxolan-2-one (mixture of isomers) | Nucleophilic Substitution |

The successful transformation of the propyl side chain would significantly broaden the chemical space accessible from (4S)-4-propyloxolan-2-one, enabling the synthesis of new derivatives with potentially interesting biological activities or material properties. Further research into selective C-H functionalization methods is crucial to unlocking the full synthetic potential of this chiral building block.

Computational and Theoretical Studies on 4s 4 Propyloxolan 2 One

Quantum Mechanical Calculations for Reaction Pathway Analysis

Quantum mechanical (QM) calculations are fundamental in elucidating the mechanisms of chemical reactions. For a molecule like (4S)-4-propyloxolan-2-one, QM methods can be employed to map out the potential energy surface of its formation or subsequent reactions. This involves calculating the energies of reactants, products, and, crucially, any intermediates and transition states along a proposed reaction coordinate.

For instance, in the synthesis of γ-lactones from homoallylic alcohols through radical tandem carbonylation, QM calculations can help rationalize the observed chemoselectivity. nih.gov Such calculations can determine the energy barriers for different potential pathways, such as lactonization versus aryl group migration, thus explaining why one product is favored over another under specific catalytic conditions. nih.gov

A key aspect of reaction pathway analysis is the identification of the rate-determining step, which is the step with the highest energy barrier. By understanding the geometry and electronic structure of the transition state for this step, chemists can devise strategies to lower its energy and thus improve the reaction rate and efficiency. For example, the artificial force induced reaction (AFIR) method, a QM-based approach, has been used to computationally explore reaction pathways for the synthesis of γ-lactones, identifying the most favorable kinetic and thermodynamic routes. nih.govacs.org

Density Functional Theory (DFT) Studies on Transition States and Intermediates

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost, making it ideal for studying molecules of the size of (4S)-4-propyloxolan-2-one. DFT calculations are particularly powerful for optimizing the geometries of transition states and intermediates and for calculating their relative energies.

In the context of lactone chemistry, DFT has been used to study the regioselectivity of ring-closure reactions. For example, in the formation of α- and β-lactones from substituted 2-chlorosuccinates, DFT calculations revealed that the geometry of the transition state, specifically the angle of nucleophilic attack, was the determining factor for which ring size was preferentially formed, rather than the ring strain of the final product. simsonpharma.com

For (4S)-4-propyloxolan-2-one, DFT could be used to investigate its synthesis, for instance, via the oxidation of a corresponding diol or the cyclization of a hydroxy acid. The transition states for these reactions could be modeled to understand the stereochemical outcome and the influence of the propyl group on the reaction barrier. Furthermore, DFT can be used to predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to confirm the structure and stereochemistry of the molecule. nih.gov Recent studies have utilized DFT and time-dependent DFT (TD-DFT) to analyze the electronic and optical properties of γ-butyrolactone when interacting with fullerene-based sensors. nih.gov

Table 1: Illustrative DFT-Calculated Properties for γ-Butyrolactone (GBL) Complexation (Note: This data is for the parent compound, γ-butyrolactone, and is intended to be illustrative of the types of properties that can be calculated using DFT. Specific values for (4S)-4-propyloxolan-2-one would require dedicated calculations.)

| Property | System | Calculated Value |

| Adsorption Energy (eV) | GBL on C24 Fullerene | -0.45 |

| Adsorption Energy (eV) | GBL on Mg-doped C23 | -1.28 |

| Energy Gap (eV) | C24 Fullerene | 2.14 |

| Energy Gap (eV) | GBL-C24 Complex | 2.09 |

| Energy Gap (eV) | Mg-doped C23 | 1.85 |

| Energy Gap (eV) | GBL-MgC23 Complex | 1.52 |

| Data derived from a study on GBL detection using fullerene-based sensors. nih.gov |

Conformational Analysis and Stereochemical Influences

The three-dimensional structure of a molecule is critical to its properties and reactivity. Conformational analysis involves identifying the stable, low-energy conformations of a molecule and the energy barriers for interconversion between them. For a chiral molecule like (4S)-4-propyloxolan-2-one, the stereochemistry at the C4 position significantly influences the conformational landscape.

The five-membered oxolanone ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The bulky propyl group at the C4 position will have a strong preference for an equatorial position to minimize steric strain. Computational methods can be used to calculate the relative energies of these different conformations. A comprehensive study of the parent γ-butyrolactone molecule found it to be nonplanar with a ring inversion barrier of approximately 9 kJ/mol. acs.org

Molecular Dynamics Simulations for Reactivity Prediction

While quantum mechanics is excellent for studying static structures and single reaction steps, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and interactions with other molecules, such as solvents or reactants.

For (4S)-4-propyloxolan-2-one, MD simulations could be used to study its behavior in different solvent environments. This can reveal how the solvent molecules arrange themselves around the lactone and how this solvation shell might influence its reactivity. For example, MD simulations of the parent γ-butyrolactone have been used to study its structural and dynamical properties in both the gas and liquid phases, including the effect of solvation on its vibrational spectrum. acs.org

MD simulations are also valuable for predicting reactivity by exploring the conformational space of the reactants. By understanding the flexibility of the molecule and the accessibility of reactive sites, one can make predictions about how it will interact with other reagents. In the context of drug design or materials science, MD simulations can be used to study the binding of a molecule like (4S)-4-propyloxolan-2-one to a biological target or a surface. nih.gov While specific MD studies on this compound are not prominent, the methodology is mentioned in the context of its research applications. smolecule.com

Biological Activity Profiles and Molecular Mechanism Research of 4s 4 Propyloxolan 2 One

Enzyme Inhibition Mechanisms and Specific Molecular Target Binding

Although direct enzymatic inhibition studies on (4S)-4-Propyloxolan-2-one are not widely documented, research on analogous γ-butyrolactone structures suggests potential interactions with various enzymes. For instance, some γ-butyrolactone derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. derpharmachemica.com Docking studies on certain substituted γ-butyrolactones have shown potential interactions with the active site of COX-II, indicating that this class of compounds may act as analgesic and anti-inflammatory agents by inhibiting this enzyme. derpharmachemica.com

Furthermore, the γ-butyrolactone scaffold is a core component of many biologically active natural products, hinting at its capability to bind to and modulate the activity of diverse enzymatic targets. nih.govmdpi.com The specific stereochemistry of the (4S) enantiomer and the presence of the propyl group at the 4-position are expected to be critical determinants of its binding affinity and selectivity for any given enzyme.

Receptor Modulation Pathways and Influence on Biochemical Cascades

The modulation of receptor pathways is a key aspect of the biological activity of γ-butyrolactone derivatives. A significant body of research has focused on the interaction of alkyl-substituted γ-butyrolactones with the GABAergic system, specifically the picrotoxin (B1677862) site of the GABA-A receptor complex. nih.gov Studies on a series of γ-butyrolactones have shown that these compounds can exhibit both anticonvulsant and convulsant activities, which are correlated with their binding to this receptor. nih.gov The nature of the alkyl substitution plays a crucial role in determining the pharmacological effect. nih.gov

For instance, the size of the alkyl chain at the β-position (equivalent to the 4-position of (4S)-4-Propyloxolan-2-one) has been linked to convulsant potency. nih.gov This suggests that (4S)-4-Propyloxolan-2-one could potentially modulate the GABA-A receptor, thereby influencing neuronal excitability and associated biochemical cascades. Additionally, certain γ-butyrolactone analogs have been shown to interact with dopamine (B1211576) receptors, affecting neurotransmitter synthesis and behavior. nih.gov

Investigation of Interactions with Biological Systems

The interaction of (4S)-4-Propyloxolan-2-one with biological systems can be inferred from studies on its racemic form and related lactones. The racemic mixture, dihydro-4-propyl-2(3H)-furanone, is recognized as an impurity of Pilocarpine (B147212), a medication used to treat glaucoma and dry mouth. pharmaffiliates.comsimsonpharma.com This association suggests that the compound can be present in pharmaceutical formulations and may have interactions within a biological context, although specific activity is not detailed.

The (R)-enantiomer, (4R)-4-Propyldihydrofuran-2(3H)-one, is a key intermediate in the synthesis of Brivaracetam, an antiepileptic drug. nih.gov This highlights the significance of the 4-propyloxolan-2-one (B1601131) scaffold in the development of neurologically active agents. Behavioral studies in animal models with various alkyl-substituted γ-butyrolactones have demonstrated a range of effects from anticonvulsant to convulsant, underscoring their potent impact on the central nervous system. nih.govnih.gov

Comparative Analysis with Related Furanone and Lactone Structures

The biological activity of γ-butyrolactones is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the lactone ring influence their pharmacological effects.

For anticonvulsant activity, it has been observed that an alkyl group with three or four carbons at the α-position of the γ-butyrolactone ring tends to produce maximal activity. nih.gov Conversely, for convulsant activity, the size of the alkyl chain at the β-position is a determining factor. nih.gov The introduction of additional dimethyl groups at the γ-position can enhance convulsant potency. nih.gov

In the context of analgesic activity, the presence of halogen, hydroxyl, and methoxy (B1213986) groups on substituted γ-butyrolactones has been shown to play a significant role in enhancing their effects. derpharmachemica.com Furthermore, the substitution of sulfur for oxygen in the lactone ring of α-substituted lactones has been found to improve anticonvulsant potency and the spectrum of activity. nih.gov

Table 1: Structure-Activity Relationship of γ-Butyrolactone Derivatives

| Substitution Position | Substituent Type | Observed Biological Activity |

|---|---|---|

| α-position | Three or four-carbon alkyl chain | Maximal anticonvulsant activity nih.gov |

| β-position | Alkyl chain | Influences convulsant potency nih.gov |

| γ-position | Dimethyl groups | Increases convulsant potency nih.gov |

| Various | Halogen, hydroxyl, methoxy groups | Enhances analgesic activity derpharmachemica.com |

| Heteroatom | Sulfur replacing oxygen (in α-substituted lactones) | Improved anticonvulsant potency nih.gov |

The (4S)-4-Propyloxolan-2-one scaffold possesses distinct molecular features that are likely to govern its interactions with biological targets. The chiral center at the 4-position introduces stereospecificity, meaning that the (4S) enantiomer will likely have different binding affinities and biological activities compared to its (4R) counterpart. The propyl group at this position provides a hydrophobic moiety that can engage in van der Waals interactions within a binding pocket.

Exploration of Potential Broader Biological Relevance (e.g., Antitumor, Antifungal, Antibacterial, Insecticidal Properties) based on Furanone Analogs

While direct evidence for the broader biological relevance of (4S)-4-Propyloxolan-2-one is limited, the furanone and lactone classes of compounds have been shown to possess a wide range of activities, suggesting potential avenues for future research.

Antitumor Activity: Various natural and synthetic furanones have demonstrated anticancer properties. nih.gov The γ-butyrolactone moiety is a structural component of several FDA-approved anticancer drugs. nih.gov

Antifungal Activity: The α-methylene-γ-butyrolactone ring is a known pharmacophore in natural products with antifungal properties. nih.govmdpi.com Synthetic analogs bearing this feature have shown potent activity against various fungal strains. nih.gov

Antibacterial Activity: Certain γ-butyrolactone derivatives have exhibited antibacterial activity against bacteria such as Staphylococcus aureus. nih.govresearchgate.net

Insecticidal Activity: Furanone analogs have been investigated as potential insecticides, with some showing activity against agricultural pests. mdpi.com

These findings suggest that the (4S)-4-Propyloxolan-2-one scaffold, with appropriate functionalization, could be a valuable starting point for the development of new therapeutic agents in these areas.

Table 2: Investigated Biological Activities of Furanone and Lactone Analogs

| Biological Activity | Example Compound Class/Derivative | Target/Organism |

|---|---|---|

| Analgesic | Substituted γ-butyrolactones | Cyclooxygenase II derpharmachemica.com |

| Anticonvulsant | α-Alkyl-γ-butyrolactones | GABA-A receptor nih.gov |

| Convulsant | β-Alkyl-γ-butyrolactones | GABA-A receptor nih.gov |

| Antibacterial | α,β-Unsaturated-γ-butyrolactones | Staphylococcus aureus nih.govresearchgate.net |

| Antifungal | α-Methylene-γ-butyrolactones | Colletotrichum lagenarium nih.gov |

| Anticancer | Various furanone derivatives | Various cancer cell lines nih.gov |

| Insecticidal | Furanone analogs | Agricultural pests mdpi.com |

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

(4S)-4-Propyloxolan-2-one and its enantiomer are recognized as important chiral building blocks in asymmetric synthesis. nih.govsmolecule.com The presence of a defined stereocenter at the C4 position makes this lactone a valuable precursor for creating enantiomerically pure compounds. In drug development, establishing the correct chirality is crucial, as different enantiomers of a molecule can have vastly different biological activities. smolecule.com The use of optically pure starting materials like (4S)-4-propyloxolan-2-one simplifies the synthesis of complex target molecules by introducing a key stereochemical element at an early stage, often avoiding difficult and costly chiral separation steps later in the synthetic sequence. nih.govrsc.org Synthetic strategies increasingly rely on such readily available, functionalized chiral molecules to build stereochemically complex pharmaceutical agents. smolecule.com

Key Intermediate for Pharmaceutical Research and Development

The propyl-substituted γ-butyrolactone scaffold is a key structural motif in several classes of pharmacologically active compounds. Both enantiomers of 4-propyloxolan-2-one (B1601131) serve as critical intermediates in the development of new therapeutics.

(4S)-4-Propyloxolan-2-one is a crucial stereoisomer related to the synthesis of the antiepileptic drug Brivaracetam. Specifically, it is the opposite enantiomer, (4R)-4-Propyloxolan-2-one (also known as (R)-4-propyldihydrofuran-2(3H)-one), that serves as the key intermediate for introducing the required (4R) stereochemistry in Brivaracetam. nih.govrsc.org The control of this specific stereocenter is considered the most significant challenge in the synthesis of the drug. nih.gov

Several synthetic routes have been developed to produce the necessary (4R)-lactone intermediate with high enantiomeric purity:

From Chiral Precursors: One common industrial method involves starting with (R)-epichlorohydrin, an inexpensive chiral molecule. uliege.beacs.org This material undergoes reaction with a malonic ester followed by a Grignard reaction and subsequent decarboxylation to yield the target (4R)-lactone. uliege.beacs.org

Enzymatic Resolution: Another approach involves the biocatalytic resolution of a racemic ester, such as (rac)-methyl 2-propylsuccinate 4-tert-butyl ester. rsc.org Specific enzymes are used to selectively hydrolyze one enantiomer, allowing for the separation and subsequent conversion of the desired enantiomer into (4R)-4-propyloxolan-2-one. rsc.org

Asymmetric Catalysis: Research has also focused on the asymmetric reduction of 4-propyl-furan-2(5H)-one using chiral catalysts to directly produce the (R)-enantiomer with high selectivity. icm.edu.pl

In these syntheses, the (4S)-enantiomer is the corresponding diastereomer that must be separated to ensure the final drug product has high optical purity. rsc.orgacs.org

(4S)-4-Propyloxolan-2-one is explicitly used as a reactant in the synthesis of tetrahydrofluorenones. researchgate.net These complex molecules have been investigated as selective estrogen receptor beta (ERβ) ligands. researchgate.net The development of ligands that can selectively target ERβ over ERα is a significant goal in medicinal chemistry, as it may lead to therapies with improved side-effect profiles for conditions such as endometriosis, inflammatory diseases, and certain cancers. The specific chirality of the (4S)-lactone is integral to constructing the final stereochemistry of the tetrahydrofluorenone core.

Development of Novel Bioactive Derivatives and Analogues

The primary application of (4S)-4-propyloxolan-2-one in this context is as a foundational precursor for more complex bioactive molecules rather than as a scaffold for direct derivatization. Its value lies in providing the chiral-propyl-lactone core, which is then elaborated through various chemical transformations. The syntheses of Brivaracetam and selective estrogen receptor beta ligands are prime examples of how this building block is used to develop novel bioactive analogues. nih.govresearchgate.net The lactone ring is opened and modified to create the final pyrrolidinone ring in Brivaracetam or to be incorporated into the polycyclic structure of tetrahydrofluorenones. uliege.beresearchgate.net This demonstrates its role as a versatile starting point for accessing diverse and valuable pharmacological scaffolds.

Polymerization Studies via Ring-Opening of Lactone Monomers

While specific polymerization studies focusing exclusively on (4S)-4-Propyloxolan-2-one are not widely documented, extensive research into the ring-opening polymerization (ROP) of its parent compound, γ-butyrolactone (GBL), and other substituted lactones provides a strong basis for its potential in materials science. google.comresearchgate.net

GBL is traditionally considered "non-polymerizable" under standard conditions due to unfavorable thermodynamics; the five-membered ring has low strain energy, which makes the polymerization process entropically disfavored. acs.orgrsc.orgwikipedia.org However, recent breakthroughs have shown that ROP of GBL can be achieved under specific conditions, such as at very low temperatures (e.g., -40 °C) or by using highly active catalyst systems that can overcome the thermodynamic barrier. tandfonline.com The resulting polymer, poly(γ-butyrolactone), is a biodegradable and chemically recyclable polyester, making it an attractive target for sustainable materials.

The presence of the propyl group at the C4 position of (4S)-4-propyloxolan-2-one would influence its polymerizability. Substituents on the lactone ring can affect ring strain and the properties of the resulting polyester. acs.orgresearchgate.net Studies on other alkyl-substituted lactones show that they can be successfully polymerized via ROP to create polyesters with tailored properties, such as modified crystallinity, degradation rates, and mechanical characteristics. nih.gov Therefore, it is plausible that (4S)-4-propyloxolan-2-one could serve as a monomer for the synthesis of novel, chiral, biodegradable polyesters, although this would likely require specialized catalytic systems and reaction conditions similar to those developed for GBL.

Advanced Analytical Methodologies for 4s 4 Propyloxolan 2 One Characterization

Chiral Chromatography for Enantiomeric Purity Determination (e.g., HPLC, GC)

Chiral chromatography is a cornerstone for assessing the enantiomeric purity of (4S)-4-propyloxolan-2-one. This technique separates the (S)- and (R)-enantiomers, allowing for their quantification and the determination of the enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are widely used for the separation of enantiomers. These methods often involve the use of chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. For γ-lactones like (4S)-4-propyloxolan-2-one, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol (B145695) or isopropanol, is crucial for achieving optimal separation. mdpi.com In some cases, pre-derivatization of the analyte to form diastereomers can facilitate separation on a non-chiral column. nih.gov

Gas Chromatography (GC): Chiral GC is another powerful technique for the enantiomeric separation of volatile compounds like γ-lactones. This method utilizes capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. chromatographyonline.comnih.gov The temperature program and carrier gas flow rate are critical parameters that are optimized to achieve baseline separation of the enantiomers. chromatographyonline.com On-line coupled techniques, such as reversed-phase liquid chromatography-gas chromatography (RPLC-GC), can be employed for the analysis of complex matrices, allowing for a pre-separation step before the chiral GC analysis. oup.comnih.govscispace.com

Table 1: Chiral Chromatography Conditions for γ-Lactone Enantiomeric Separation Interactive Data Table

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) mdpi.com | n-Hexane/Ethanol/Formic Acid mdpi.com | UV mdpi.com | Determination of enantiomeric purity of Atorvastatin, which contains a lactone moiety. mdpi.com |

| GC | Cyclodextrin derivatives (e.g., Rt-bDEXse) nih.gov | Helium chromatographyonline.com | Flame Ionization Detector (FID) nih.gov or Mass Spectrometry (MS) chromatographyonline.com | Enantiomeric analysis of γ-lactones in various samples. chromatographyonline.comnih.gov |

| RPLC-GC | Chiral stationary phase in the GC step nih.gov | Aqueous eluent from LC, Helium in GC oup.com | Mass Spectrometry (MS) oup.com | Enantiomeric composition of γ-lactones in edible oils and food products. oup.comnih.gov |

Spectroscopic Techniques for Stereochemical Assignment (e.g., Chiroptical Spectroscopy)

Chiroptical spectroscopy techniques are invaluable for the non-destructive determination of the absolute configuration of chiral molecules like (4S)-4-propyloxolan-2-one. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orghindsinstruments.com It provides detailed information about the three-dimensional structure of the molecule in solution. wikipedia.org The experimental VCD spectrum is compared with the theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. wikipedia.orgnih.gov VCD is particularly useful as it is sensitive to the mutual orientation of different groups within the molecule. wikipedia.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. researchgate.net For a molecule to be ECD active, it must contain a chromophore in a chiral environment. researchgate.net The lactone carbonyl group in (4S)-4-propyloxolan-2-one can act as a chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the stereochemistry of the molecule. grafiati.com Similar to VCD, the experimental ECD spectrum is often compared with quantum mechanical calculations to determine the absolute configuration. nih.gov The exciton (B1674681) chirality method, which analyzes the coupling between two or more chromophores, can also be a powerful tool for stereochemical analysis when applicable. nih.gov

Table 2: Chiroptical Spectroscopy for Stereochemical Assignment Interactive Data Table

| Technique | Principle | Information Obtained | Application |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. wikipedia.orghindsinstruments.com | Absolute configuration and conformational properties in solution. nih.gov | Determination of the absolute configuration of chiral molecules, including those with lactone functionalities. wikipedia.orgnih.gov |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. researchgate.net | Absolute configuration of chiral molecules containing a chromophore. nih.gov | Stereochemical assignment of natural products and other chiral compounds. nih.govnih.gov |

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structure of (4S)-4-propyloxolan-2-one. It is also a powerful tool for identifying and quantifying impurities.

Structural Elucidation: In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides valuable information about the structure of the molecule. For γ-lactones, characteristic fragmentation pathways can be observed, aiding in their identification. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further confirming its identity. sterlingpharmasolutions.comthermofisher.com

Impurity Profiling: The high sensitivity and selectivity of MS make it an ideal technique for detecting and identifying trace-level impurities that may be present in a sample of (4S)-4-propyloxolan-2-one. sterlingpharmasolutions.com These impurities can include starting materials, by-products from the synthesis, or degradation products. Coupling MS with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS) allows for the separation of impurities from the main compound before their detection and identification. researchgate.netijpsjournal.com Tandem mass spectrometry (MS/MS) can be used to further fragment impurity ions, providing more detailed structural information for their unambiguous identification. sterlingpharmasolutions.com

Table 3: Mass Spectrometry in the Analysis of (4S)-4-Propyloxolan-2-one Interactive Data Table

| Technique | Application | Information Provided |

|---|---|---|

| Mass Spectrometry (MS) | Structural Elucidation | Molecular weight and fragmentation pattern. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Structural Elucidation & Impurity Identification | Accurate mass and elemental composition. sterlingpharmasolutions.comthermofisher.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Profiling | Separation and identification of non-volatile impurities. researchgate.netijpsjournal.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity Profiling | Separation and identification of volatile impurities. thermofisher.com |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation of Impurities | Detailed structural information from fragment ions. sterlingpharmasolutions.com |

Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed map of the electron density within the crystal, from which the positions of all atoms can be determined with high precision. For chiral molecules, the anomalous dispersion of X-rays by the atoms in the crystal can be used to determine the absolute configuration without the need for a reference compound of known stereochemistry. mdpi.comresearchgate.net While obtaining a suitable single crystal of a liquid compound like (4S)-4-propyloxolan-2-one can be challenging, in situ crystallization techniques can be employed. mdpi.comresearchgate.net The crystalline sponge method is another innovative approach where the analyte is absorbed into a pre-formed crystalline lattice, allowing for its structural determination by X-ray diffraction even if the analyte itself does not readily form single crystals. nih.gov

Table 4: Crystallographic Analysis for Absolute Configuration Interactive Data Table

| Technique | Requirement | Information Obtained | Significance |

|---|---|---|---|

| X-ray Crystallography | Single crystal of the compound. mdpi.comresearchgate.net | Unambiguous three-dimensional structure and absolute configuration. mdpi.comresearchgate.netresearchgate.net | Provides definitive proof of the stereochemistry. mdpi.comresearchgate.net |

| In situ Crystallization | Liquid compound that can be crystallized at low temperatures. mdpi.comresearchgate.net | Crystal structure of compounds that are liquid at room temperature. mdpi.comresearchgate.net | Enables crystallographic analysis of a wider range of compounds. mdpi.comresearchgate.net |

| Crystalline Sponge Method | A host crystal and a guest analyte. nih.gov | Absolute configuration of the guest molecule. nih.gov | Circumvents the need for single crystal formation of the analyte itself. nih.gov |

Future Perspectives in 4s 4 Propyloxolan 2 One Research

Design and Synthesis of Next-Generation Chiral Lactone Architectures

The structural simplicity of (4S)-4-Propyloxolan-2-one provides an ideal starting point for the design and synthesis of more intricate and functionally diverse chiral lactone architectures. Future synthetic efforts will likely focus on leveraging its inherent chirality to construct molecules with increased structural complexity, which are often challenging to produce.

Key research directions include:

Introduction of Multiple Stereocenters: Developing methodologies to introduce additional contiguous stereocenters onto the lactone ring will be a significant area of focus. Strategies employing Evans' aldol (B89426) reactions, hydroxyl-directed cyclopropanation, and subsequent ring-opening have been successful for creating δ-lactones with multiple stereocenters and could be adapted for γ-lactone derivatives.

Fused and Bridged Bicyclic Systems: The synthesis of bicyclic lactones, where the core lactone is fused with another ring system, represents a frontier in creating novel, rigid molecular scaffolds. Such structures are of interest in medicinal chemistry due to their conformational constraint. Efficient methods for creating these complex architectures, such as cascade reactions, are highly desirable. acs.org

Organocascade Processes: The development of one-pot organocascade processes starting from simple, achiral precursors to generate complex cyclopentanes and bicyclic-β-lactones demonstrates the power of complexity-generating reactions. nih.gov Applying similar principles to build upon the (4S)-4-propyloxolan-2-one scaffold could yield novel polycyclic systems with high efficiency. nih.gov

Diversification of Substituents: Exploring a wider range of substituents at various positions of the oxolanone ring will be crucial. This includes the incorporation of different alkyl, aryl, and functional groups to modulate the steric and electronic properties of the molecule, thereby influencing its reactivity and biological activity.

These advanced synthetic strategies will enable the creation of libraries of novel chiral lactones, expanding the chemical space available for drug discovery and materials science.

Comprehensive Elucidation of Underexplored Biological Target Interactions

While many naturally occurring lactones are known for their diverse biological activities, the specific molecular targets often remain unknown. mdpi.com Future research on (4S)-4-Propyloxolan-2-one and its derivatives should pivot towards a systematic exploration of their biological potential and the elucidation of their mechanisms of action.

Key areas for investigation include:

Screening for Bioactivity: Derivatives of (4S)-4-propyloxolan-2-one should be screened against a wide array of biological targets. Terpenoid lactones, for example, have shown cytotoxic, anti-inflammatory, antimicrobial, and anticancer activities. mdpi.com Screening for similar activities in novel lactones derived from (4S)-4-propyloxolan-2-one is a logical starting point.

Identification of Molecular Targets: A significant challenge is identifying the specific proteins or other biomolecules with which these lactones interact. mdpi.com Modern chemical biology and proteomic approaches, such as affinity chromatography and activity-based protein profiling (ABPP), can be employed to isolate and identify binding partners.

Computational Prediction of Interactions: The use of computational methods is becoming increasingly important for predicting drug-target interactions (DTIs). researchgate.net Ligand-based, target-based, and hybrid computational models can be used to screen virtual libraries of (4S)-4-propyloxolan-2-one derivatives against known protein structures, prioritizing compounds for experimental validation. researchgate.netunibo.itnih.govnih.govscholaris.ca This in silico approach can significantly accelerate the discovery of new biological activities.

A thorough understanding of the structure-activity relationships (SAR) and molecular targets will be essential for the rational design of new therapeutic agents based on the γ-lactone scaffold. researchgate.net

Green Chemistry Approaches to Sustainable Synthesis of (4S)-4-Propyloxolan-2-one

The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. Future research into the synthesis of (4S)-4-propyloxolan-2-one will need to align with the principles of green chemistry.

Promising research avenues include:

Biocatalysis and Microbial Biosynthesis: Moving away from traditional chemical synthesis, which often involves harsh reagents and generates significant waste, is a key goal. mdpi.com Biocatalytic methods, using isolated enzymes or whole-cell systems, offer a greener alternative. springernature.com For instance, microbial conversion of precursors can produce optically pure lactones. mdpi.com Engineered enzymes could be developed for the specific and efficient synthesis of (4S)-4-propyloxolan-2-one.

Renewable Feedstocks: A major focus of green chemistry is the use of renewable starting materials. Research into synthesizing γ-butyrolactone (GBL) and its derivatives from biomass-derived precursors like furfural (B47365) is underway. rsc.orgresearchgate.net Adapting these pathways to produce chiral derivatives like (4S)-4-propyloxolan-2-one would represent a significant step towards a sustainable bio-based economy.

Catalytic Efficiency and Atom Economy: Developing highly efficient catalytic systems that maximize atom economy is crucial. This includes the use of recyclable heterogeneous catalysts, such as palladium supported on humin-derived activated carbon, which has shown success in the hydrogenation of furanone to GBL. rsc.orgresearchgate.net

The table below summarizes some green chemistry approaches applicable to lactone synthesis.

| Approach | Description | Potential Advantage for (4S)-4-Propyloxolan-2-one Synthesis |

| Biocatalysis | Use of enzymes or whole microorganisms to perform chemical transformations. mdpi.comspringernature.com | High stereoselectivity, mild reaction conditions, reduced waste. |

| Renewable Feedstocks | Utilization of starting materials derived from biomass (e.g., furfural from xylose). rsc.orgresearchgate.net | Reduces dependence on fossil fuels, improves sustainability. |

| Heterogeneous Catalysis | Employing catalysts in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). rsc.org | Ease of catalyst recovery and recycling, simplified product purification. |

| One-Pot Synthesis | Performing multiple reaction steps in a single reactor without isolating intermediates. rsc.org | Increased efficiency, reduced solvent use and waste. |

Adopting these green chemistry principles will not only reduce the environmental impact of producing (4S)-4-propyloxolan-2-one but also potentially lower costs and improve process safety.

Development of High-Throughput Screening Methods for Novel Reactivity and Applications

To accelerate the discovery of new reactions and applications for (4S)-4-propyloxolan-2-one and its derivatives, the development of high-throughput screening (HTS) methods is essential. HTS allows for the rapid and parallel testing of a large number of compounds or reaction conditions. sigmaaldrich.comunchainedlabs.com

Future developments in this area should focus on:

Screening for Novel Reactivity: HTS platforms can be designed to explore the chemical reactivity of the (4S)-4-propyloxolan-2-one scaffold. unchainedlabs.com This could involve screening its reaction with a wide range of substrates and catalysts to discover novel transformations, such as C-H functionalization or ring-opening reactions, that lead to new molecular architectures. nih.gov Commercially available screening kits can facilitate the rapid evaluation of different reaction types, such as cross-coupling reactions. sigmaaldrich.com

Screening for Biological Activity: HTS is a cornerstone of modern drug discovery. pharmaron.com Automated systems can screen libraries of (4S)-4-propyloxolan-2-one derivatives against numerous biological targets to identify "hits" with desired activities. pharmaron.com A variety of assay platforms, including fluorescence-based, luminescence-based, and high-content imaging assays, can be adapted for this purpose. pharmaron.comnih.gov

Miniaturization and Automation: The development of miniaturized and automated HTS platforms, such as those using microtiter plates (96, 384, or 1536-well formats), allows for the use of small amounts of material, reducing costs and increasing throughput. pharmaron.com

The data generated from HTS campaigns can be used to build structure-activity relationship models and guide the optimization of lead compounds, significantly accelerating the pace of research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.